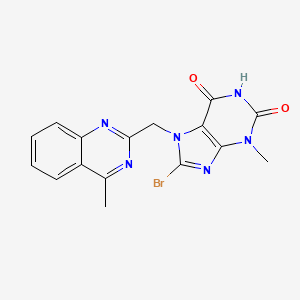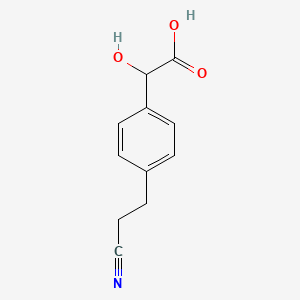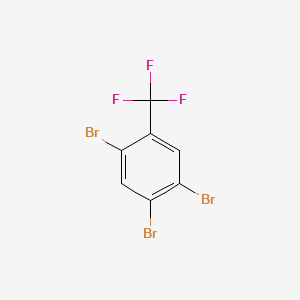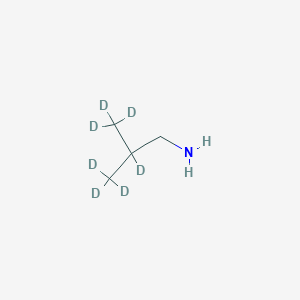
2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propan-1-amine is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms. Deuterium is a stable isotope of hydrogen with one proton and one neutron. This compound is often used in scientific research due to its unique properties, which can help in understanding various chemical and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propan-1-amine typically involves the deuteration of the corresponding non-deuterated compound. This can be achieved through several methods, including:
Catalytic Exchange Reactions: Using a deuterium gas atmosphere and a suitable catalyst, hydrogen atoms in the precursor compound can be replaced with deuterium atoms.
Chemical Deuteration: This involves the use of deuterated reagents, such as deuterated solvents or deuterated reducing agents, to introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale catalytic exchange reactions. These processes are optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated amides or nitriles.
Reduction: It can be reduced to form deuterated amines or other reduced products.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various deuterated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated nitriles, while reduction can produce deuterated amines.
Applications De Recherche Scientifique
2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: The compound can be used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Deuterated compounds are often used in drug development to improve the metabolic stability and pharmacokinetic properties of pharmaceuticals.
Industry: It is used in the production of deuterated solvents and other deuterated chemicals for various industrial applications.
Mécanisme D'action
The mechanism by which 2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propan-1-amine exerts its effects is primarily through the incorporation of deuterium atoms into chemical and biological systems. Deuterium has a higher bond dissociation energy compared to hydrogen, which can lead to changes in reaction rates and metabolic pathways. This property is exploited in various research applications to study the effects of isotopic substitution.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propanal: A deuterated aldehyde with similar deuterium incorporation.
2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propanol: A deuterated alcohol with similar properties.
Uniqueness
2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propan-1-amine is unique due to its amine functional group, which allows it to participate in a wide range of chemical reactions. This makes it particularly useful in studies involving amine chemistry and its applications in various fields.
Propriétés
Numéro CAS |
22739-78-2 |
|---|---|
Formule moléculaire |
C4H11N |
Poids moléculaire |
80.18 g/mol |
Nom IUPAC |
2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C4H11N/c1-4(2)3-5/h4H,3,5H2,1-2H3/i1D3,2D3,4D |
Clé InChI |
KDSNLYIMUZNERS-UAVYNJCWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(CN)C([2H])([2H])[2H] |
SMILES canonique |
CC(C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


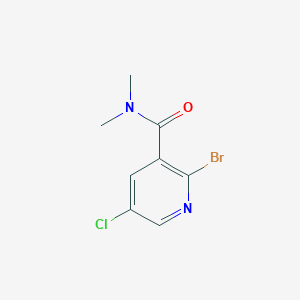
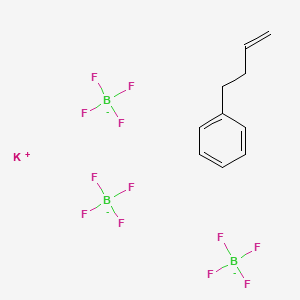
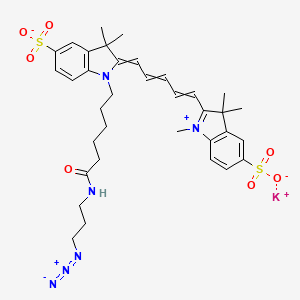
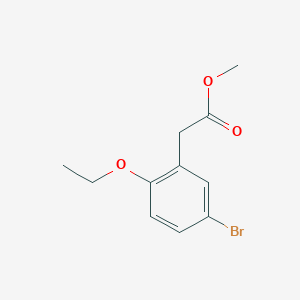
![Tert-butyl 4-[1-(4-chloropyridin-2-yl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14769646.png)
![[2,2'-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate](/img/structure/B14769660.png)
![2-(3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14769667.png)
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrimidine-4-carboxamide](/img/structure/B14769670.png)


